molecular formula C20H23NO3 B2974394 N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 923844-17-1

N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2974394
CAS No.: 923844-17-1
M. Wt: 325.408
InChI Key: MMPXPJADJRTWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopentane ring substituted with a phenyl group and a carboxamide group, along with a 3,4-dimethoxyphenyl moiety. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s worth noting that similar compounds have been found to induce apoptosis in cancer cells by up-regulating death receptor 5 . This suggests that N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide may also interact with cellular receptors to induce changes in cell behavior.

Biochemical Pathways

Related compounds have been shown to influence pathways related to apoptosis, suggesting that this compound may also have effects on cell survival and death pathways .

Pharmacokinetics

Related compounds have been shown to have some activity as a monoamine oxidase inhibitor , which could potentially impact their bioavailability and metabolism.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may also have cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been studied for its corrosion inhibition properties in acidic media , suggesting that pH could be a significant environmental factor influencing its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amide formation. Common reagents used in this synthesis include sodium borohydride for reduction and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide stands out due to its unique cyclopentane ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-17-11-10-16(14-18(17)24-2)21-19(22)20(12-6-7-13-20)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPXPJADJRTWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.